molecular formula C20H26N2OS B4745137 [4-(2,3-DIMETHYLPHENYL)PIPERAZINO](5-PROPYL-3-THIENYL)METHANONE

[4-(2,3-DIMETHYLPHENYL)PIPERAZINO](5-PROPYL-3-THIENYL)METHANONE

Cat. No.: B4745137
M. Wt: 342.5 g/mol
InChI Key: SBBBRJJWTUZFAR-UHFFFAOYSA-N
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Description

4-(2,3-DIMETHYLPHENYL)PIPERAZINOMETHANONE: is a complex organic compound that features a piperazine ring substituted with a 2,3-dimethylphenyl group and a 5-propyl-3-thienyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2,3-DIMETHYLPHENYL)PIPERAZINOMETHANONE typically involves multiple steps, starting with the preparation of the piperazine ring. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions often include the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 4-(2,3-DIMETHYLPHENYL)PIPERAZINOMETHANONE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

Chemistry: In chemistry, 4-(2,3-DIMETHYLPHENYL)PIPERAZINOMETHANONE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology: In biology, this compound may be used in the study of enzyme interactions and receptor binding. Its structural features make it a valuable tool for probing biological systems and understanding molecular mechanisms.

Medicine: In medicine, 4-(2,3-DIMETHYLPHENYL)PIPERAZINOMETHANONE may have potential therapeutic applications. Its ability to interact with specific molecular targets could lead to the development of new drugs for treating various diseases.

Industry: In industry, this compound can be used in the development of new materials with unique properties. Its incorporation into polymers or other materials can enhance their performance and functionality.

Mechanism of Action

The mechanism of action of 4-(2,3-DIMETHYLPHENYL)PIPERAZINOMETHANONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or functional effects.

Comparison with Similar Compounds

Comparison: Compared to similar compounds, 4-(2,3-DIMETHYLPHENYL)PIPERAZINOMETHANONE stands out due to its unique combination of functional groups. This uniqueness allows for distinct chemical reactivity and potential applications. For example, the presence of both piperazine and thienyl groups can enhance its binding affinity to specific molecular targets, making it a valuable compound for drug discovery and development.

Properties

IUPAC Name

[4-(2,3-dimethylphenyl)piperazin-1-yl]-(5-propylthiophen-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2OS/c1-4-6-18-13-17(14-24-18)20(23)22-11-9-21(10-12-22)19-8-5-7-15(2)16(19)3/h5,7-8,13-14H,4,6,9-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBBBRJJWTUZFAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=CS1)C(=O)N2CCN(CC2)C3=CC=CC(=C3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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[4-(2,3-DIMETHYLPHENYL)PIPERAZINO](5-PROPYL-3-THIENYL)METHANONE
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[4-(2,3-DIMETHYLPHENYL)PIPERAZINO](5-PROPYL-3-THIENYL)METHANONE
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[4-(2,3-DIMETHYLPHENYL)PIPERAZINO](5-PROPYL-3-THIENYL)METHANONE
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[4-(2,3-DIMETHYLPHENYL)PIPERAZINO](5-PROPYL-3-THIENYL)METHANONE
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[4-(2,3-DIMETHYLPHENYL)PIPERAZINO](5-PROPYL-3-THIENYL)METHANONE
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[4-(2,3-DIMETHYLPHENYL)PIPERAZINO](5-PROPYL-3-THIENYL)METHANONE

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